molecular formula C6H6N2O2 B2551784 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine CAS No. 1368345-12-3

2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine

Cat. No.: B2551784
CAS No.: 1368345-12-3
M. Wt: 138.126
InChI Key: PIYSZGWWBODJBD-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 g/mol This compound is characterized by a fused dioxolo and pyridine ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxolane compound in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine derivative.

Scientific Research Applications

2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Uniqueness: 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine is unique due to its specific ring fusion and the position of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-2-1-4-6(8-5)10-3-9-4/h1-2H,3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYSZGWWBODJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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